Cas no 894055-73-3 (N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide structure
894055-73-3 structure
Product Name:N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
CAS No:894055-73-3
MF:C16H13N7O2S
MW:367.385120153427
CID:6028429
PubChem ID:7217693
Update Time:2025-07-17

N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
    • Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[6-(2-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-
    • N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
    • F2507-0276
    • AKOS005007651
    • N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
    • 894055-73-3
    • Inchi: 1S/C16H13N7O2S/c1-10-8-13(22-25-10)18-15(24)9-26-16-20-19-14-6-5-12(21-23(14)16)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,22,24)
    • InChI Key: BSKADNVQPCUHQC-UHFFFAOYSA-N
    • SMILES: C(NC1C=C(C)ON=1)(=O)CSC1N2C(=NN=1)C=CC(C1=NC=CC=C1)=N2

Computed Properties

  • Exact Mass: 367.08514386g/mol
  • Monoisotopic Mass: 367.08514386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 136Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Predicted)
  • pka: 11.12±0.70(Predicted)

N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Pricemore >>

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N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Related Literature

Additional information on N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide

Introduction to N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide (CAS No. 894055-73-3)

N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 894055-73-3, represents a convergence of multiple heterocyclic systems, including oxazole, pyridine, and triazolo-bpyridazine moieties. Such structural complexity often correlates with a broad spectrum of pharmacological properties, making it a subject of intense research interest.

The oxazole ring, a five-membered heterocycle containing one oxygen atom, is known for its stability and prevalence in bioactive molecules. The presence of a methyl group at the 5-position of the oxazole ring in this compound may influence its electronic properties and interactions with biological targets. This modification can alter the compound's solubility, metabolic stability, and binding affinity to proteins or enzymes.

The core structure of N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide incorporates a triazolo-bpyridazine scaffold. The triazolo ring system is characterized by its three nitrogen atoms and is often found in compounds exhibiting kinase inhibition properties. The integration of this moiety with a pyridazine ring further enhances the compound's potential to interact with biological pathways involving enzymes such as kinases or phosphodiesterases.

The sulfanyl group attached to the triazolo-bpyridazine moiety is another critical feature that may contribute to the compound's pharmacological profile. Sulfanyl groups are known to participate in hydrogen bonding and can influence the compound's reactivity and binding interactions. In particular, the sulfanyl group in this context may serve as a hinge-binding motif or engage in specific interactions with target proteins.

The acetamide functional group at the N-terminal position of the molecule introduces a polar amide bond. Amide groups are common pharmacophores that can enhance binding affinity through hydrogen bonding interactions. The orientation and accessibility of this amide group can be tailored by structural modifications to optimize interactions with biological targets.

In recent years, there has been growing interest in developing multitargeted drugs that can modulate multiple pathways simultaneously. The complex architecture of N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide suggests that it may possess such multitargeting capabilities. This characteristic is particularly attractive in drug discovery as it can lead to increased therapeutic efficacy and reduced side effects.

The pyridine ring at the 6-position of the triazolo-bpyridazine moiety provides another potential interaction site with biological targets. Pyridine derivatives are well-documented for their role in various pharmacological applications due to their ability to form hydrogen bonds and participate in hydrophobic interactions. The presence of a substituent at the 2-position of the pyridine ring further diversifies the compound's pharmacological profile.

The synthesis of such complex molecules requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient construction of intricate heterocyclic systems like those found in N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin}-3-ylsulfanyl}acetamide. Techniques such as transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling reactions have been instrumental in constructing these complex frameworks.

Evaluation of the pharmacological activity of N-(5-methyl-

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